4,4-Difluorobutan-2-amine Derivatives Exhibit >100-Fold Higher Delta Opioid Receptor Potency vs. Non-Fluorinated Analog
Incorporation of 4,4-difluoro-2-aminobutyric acid (DFAB, the carboxylic acid derivative of 4,4-difluorobutan-2-amine) into the delta-selective enkephalin analog DPDPE produced a fluorinated peptide with dramatically enhanced delta opioid receptor agonist potency. [D-DFAB3]DPDPE demonstrated over 100-fold higher delta agonist potency than the non-fluorinated control [D-Abu3]DPDPE (Abu = 2-aminobutyric acid) [1]. This potency enhancement indicates that the gem-difluoro substituents engage in favorable interactions with a delta opioid receptor subsite, rather than merely serving as a metabolically inert replacement [1]. The linear fluorinated [D-DFAB2, Met5-NH2]enkephalin also exhibited mu and delta agonist potencies comparable to those of the natural peptide [Leu5]enkephalin, confirming that fluorination preserves or enhances activity while potentially improving metabolic stability [1].
| Evidence Dimension | Delta opioid receptor agonist potency (in vitro functional assay) |
|---|---|
| Target Compound Data | [D-DFAB3]DPDPE: >100-fold higher potency |
| Comparator Or Baseline | [D-Abu3]DPDPE (non-fluorinated 2-aminobutyric acid analog) |
| Quantified Difference | >100-fold increase in delta agonist potency |
| Conditions | In vitro opioid receptor binding and functional assays on cloned mu and delta opioid receptors; guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations |
Why This Matters
This >100-fold potency differential demonstrates that 4,4-difluorobutan-2-amine-derived building blocks cannot be substituted with non-fluorinated analogs without catastrophic loss of target engagement in peptide-based drug discovery programs.
- [1] Winkler D, et al. Enkephalin analogs containing 4,4-difluoro-2-aminobutyric acid: synthesis and fluorine effect on the biological activity. J Pept Sci. 1998;4(8):496-501. View Source
